molecular formula C18H18N2O4S B4708701 (2-{[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid

(2-{[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid

Cat. No. B4708701
M. Wt: 358.4 g/mol
InChI Key: FDXTYMZESZMHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein Bruton's tyrosine kinase (BTK).

Mechanism of Action

(2-{[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid works by binding to the ATP-binding site of BTK, thereby inhibiting its activity. This results in the inhibition of downstream signaling pathways that are essential for the survival and proliferation of B cells.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of this compound. It has been shown to inhibit the growth and survival of B-cell malignancies, reduce inflammation in autoimmune disorders, and improve clinical outcomes in patients with chronic lymphocytic leukemia.

Advantages and Limitations for Lab Experiments

One of the major advantages of (2-{[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid is its high potency and selectivity towards BTK. This makes it an ideal candidate for the treatment of B-cell malignancies and autoimmune disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in clinical settings.

Future Directions

There are several future directions for the research and development of (2-{[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of novel formulations that can improve the solubility and bioavailability of the compound. Additionally, there is a need for further studies to explore the potential applications of this compound in other diseases and conditions.

Scientific Research Applications

(2-{[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid has been extensively studied for its potential applications in the treatment of various diseases. BTK is a non-receptor tyrosine kinase that plays a crucial role in the development and activation of B cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

2-[2-[[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-3-12-4-6-13(7-5-12)17-11(2)25-18(14(17)8-19)20-15(21)9-24-10-16(22)23/h4-7H,3,9-10H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXTYMZESZMHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)COCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-{[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid
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(2-{[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid
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(2-{[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid
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(2-{[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid
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(2-{[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid
Reactant of Route 6
(2-{[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid

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